

Application Notes & Protocols: Liquid Phase Exfoliation of TiSe₂ Nanosheets from Powder

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the liquid phase exfoliation (LPE) of Titanium Diselenide (TiSe₂) nanosheets from its bulk powder. The information is tailored for researchers in materials science and professionals in drug development, with a focus on potential therapeutic applications.

Application Notes Introduction to TiSe₂ Nanosheets

Titanium Diselenide (TiSe₂) is a transition metal dichalcogenide (TMDC) with a layered crystal structure, where layers are held together by weak van der Waals forces. This structure allows for exfoliation into two-dimensional (2D) nanosheets, a process that unlocks unique electronic and optical properties not present in the bulk material. Liquid phase exfoliation (LPE) is a scalable and versatile method to produce high-quality, defect-free TiSe₂ nanosheets.

Relevance in Drug Development and Therapeutics

Recent studies have highlighted the potential of TiSe₂ nanosheets in the biomedical field, particularly in oncology. Their unique properties make them promising candidates for advanced therapeutic applications:

• Sonodynamic Therapy (SDT): TiSe₂ nanosheets can act as potent sonosensitizers.[1] When activated by ultrasound in a tumor microenvironment, they generate high levels of reactive



oxygen species (ROS).[1] This ROS production can induce immunogenic cell death (ICD), a form of cancer cell death that stimulates an anti-tumor immune response.[1][2] This mechanism can be harnessed to destroy tumor cells and activate the patient's immune system to attack both primary and metastatic tumors.[1][2]

• Potential for Drug Delivery: Theoretical studies suggest that TiSe₂ monolayers have the potential to serve as nanocarriers for chemotherapeutic agents, such as nitrosourea-based drugs. The large surface area of the nanosheets could allow for high drug loading, and the unique surface chemistry may enable controlled drug release. While this application is still in the theoretical and early research phase, it represents a promising avenue for future drug delivery systems.

Key Principles of Liquid Phase Exfoliation (LPE)

The LPE process involves three main steps:

- Dispersion: The bulk TiSe₂ powder is dispersed in a suitable solvent.
- Exfoliation: High-energy processes, most commonly sonication, are applied to the dispersion. The energy input overcomes the weak van der Waals forces between the TiSe₂ layers, causing them to shear off and become suspended in the solvent.
- Purification: Centrifugation is used to separate the exfoliated nanosheets from the remaining bulk material and any larger, unexfoliated flakes.

The choice of solvent is critical for successful exfoliation and stabilization of the nanosheets. The solvent's surface energy should ideally match that of TiSe₂, minimizing the energy required for exfoliation and preventing the nanosheets from re-aggregating. N-methyl-2-pyrrolidone (NMP) is a commonly used and effective solvent for the LPE of many TMDCs.

Experimental Protocols Safety Precautions

- 1.1 Handling TiSe₂ Powder:
- Toxicity: TiSe₂ is toxic if swallowed or inhaled and may cause damage to the central nervous system, liver, and digestive system through prolonged or repeated exposure.



- Personal Protective Equipment (PPE): Always handle TiSe₂ powder in a well-ventilated area, preferably within a fume hood. Wear a lab coat, safety goggles, and nitrile gloves. For handling larger quantities or when there is a risk of aerosolization, a dust respirator or a self-contained respiratory protective device should be used.
- Spills: In case of a spill, avoid creating dust. Use a HEPA-filtered vacuum for cleanup and place the waste in a sealed container for disposal according to local regulations.
- 1.2 Handling N-methyl-2-pyrrolidone (NMP):
- Hazards: NMP is a skin and eye irritant and is a suspected reproductive toxin. It is also combustible.
- Handling: Use NMP only within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- PPE: Wear appropriate chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
- First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Protocol for Liquid Phase Exfoliation of TiSe₂ Nanosheets

This protocol is adapted from a successful method for the exfoliation of TiS₂, a structurally similar TMDC, and provides a robust starting point for TiSe₂. Optimization of parameters may be required to achieve desired nanosheet dimensions and concentrations.

Materials and Equipment:

- TiSe₂ powder (bulk)
- N-methyl-2-pyrrolidone (NMP), anhydrous
- Probe sonicator



- High-speed centrifuge with appropriate centrifuge tubes
- Beakers or vials
- Pipettes
- Deionized water and isopropanol for cleaning

Procedure:

- Preparation of Initial Dispersion:
 - Weigh 20 mg of TiSe₂ powder and add it to a vial containing 20 mL of NMP. This creates an initial concentration of 1 mg/mL.
- Sonication (Exfoliation):
 - Place the vial containing the dispersion in an ice bath to prevent overheating during sonication.
 - Insert the probe of the sonicator into the dispersion, ensuring the tip is submerged approximately halfway into the liquid.
 - Sonicate the dispersion for 3 hours using a probe sonicator. It is recommended to use a
 pulsed mode (e.g., 2 seconds ON, 2 seconds OFF) to minimize solvent heating and
 degradation. The power of the sonicator should be optimized for the specific instrument,
 with a typical starting point being 60-70% of the maximum amplitude.
- Purification and Size Selection (Centrifugation):
 - Transfer the sonicated dispersion into centrifuge tubes.
 - Centrifuge the dispersion at 3500 rpm for 15 minutes. This will sediment the unexfoliated bulk material and larger nanosheet aggregates.
 - Carefully collect the supernatant, which contains the exfoliated TiSe₂ nanosheets. The supernatant should be a stable, dark-colored dispersion.



- · Characterization:
 - The resulting nanosheet dispersion should be characterized to determine the concentration, size, thickness, and quality of the exfoliated material.

Protocol for Characterization of TiSe₂ Nanosheets

- 3.1 UV-Visible Spectroscopy:
- Purpose: To estimate the concentration of exfoliated nanosheets and confirm their presence.
- Procedure:
 - Take an aliquot of the nanosheet dispersion and dilute it with NMP.
 - Measure the absorbance spectrum using a UV-Vis spectrophotometer over a range of 250-1100 nm.
 - The concentration can be estimated using the Beer-Lambert law, although an extinction coefficient specific to TiSe₂ nanosheets would be required for precise quantification. The overall shape of the spectrum can confirm the presence of exfoliated material.
- 3.2 Transmission Electron Microscopy (TEM):
- Purpose: To visualize the morphology, lateral size, and crystallinity of the nanosheets.
- Procedure:
 - Drop-cast a small volume of the diluted dispersion onto a TEM grid (e.g., lacey carbon).
 - Allow the solvent to evaporate completely.
 - Image the nanosheets using a TEM. High-resolution TEM (HRTEM) can be used to observe the crystal lattice and identify defects. Selected Area Electron Diffraction (SAED) will confirm the crystalline nature of the nanosheets.
- 3.3 Atomic Force Microscopy (AFM):
- Purpose: To determine the thickness of the exfoliated nanosheets.



• Procedure:

- Deposit the diluted dispersion onto a clean, flat substrate (e.g., silicon wafer with a SiO₂ layer).
- Rinse with a solvent like isopropanol to remove residual NMP and allow to dry.
- Image the nanosheets in tapping mode. The height profile of the AFM image will provide the thickness of the nanosheets.

3.4 Raman Spectroscopy:

- Purpose: To confirm the structural integrity of the nanosheets and estimate the number of layers.
- Procedure:
 - Deposit the dispersion onto a suitable substrate (e.g., Si/SiO₂).
 - Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm).
 - The characteristic Raman modes for TiSe₂ (E_g and A_1g) should be present. Shifts in the
 peak positions and changes in their relative intensities compared to bulk TiSe₂ can
 indicate the few-layer nature of the exfoliated material.

Data Presentation

The following tables provide quantitative data for the liquid phase exfoliation of related TMDCs. These should be used as a reference and a starting point for the optimization of TiSe₂ exfoliation.

Table 1: LPE Parameters and Results for TiS2 Nanosheets (Analogue to TiSe2)



Parameter	Value	Reference	
Starting Material	TiS₂ Powder	[2]	
Solvent	N-methyl-2-pyrrolidone (NMP)	[2]	
Initial Concentration	20 mg in 20 mL (1 mg/mL)	[2]	
Sonication Method	Probe Sonication	[2]	
Sonication Time	3 hours	[2]	
Sonication Pulse	2s ON / 2s OFF	[2]	
Centrifugation Speed	3500 rpm	[2]	
Centrifugation Time	15 minutes	[2]	
Resulting Property			
Surface Area	- 52.43 m²/g	[2]	

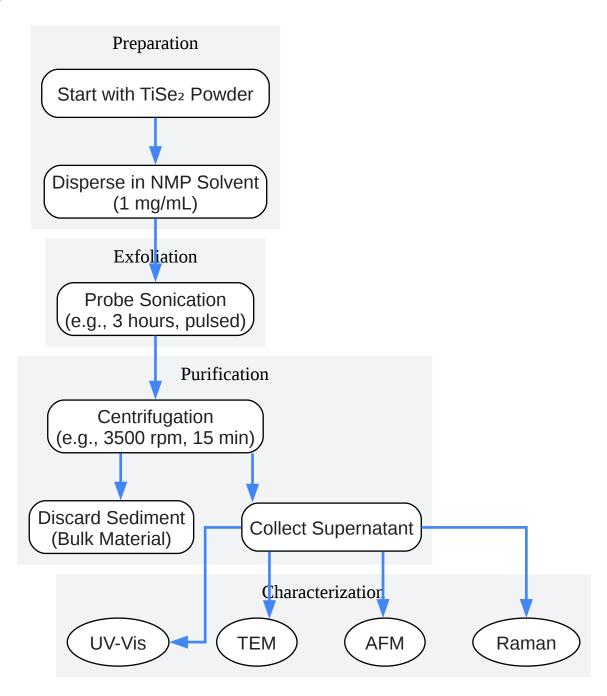
Table 2: Effect of Different Solvents on the LPE of MoSe₂ Nanosheets (Illustrative Example)

Solvent	Initial Concentration	Sonication Time	Average Nanosheet Layers after 60 min	Reference
DI Water	1 mg/mL	1 hour	15	_
Ethanol	1 mg/mL	1 hour	14	
NMP	1 mg/mL	1 hour	5	
DMF	1 mg/mL	1 hour	4	_
DMSO	1 mg/mL	1 hour	3	

Note: This data for MoSe₂ demonstrates the significant impact of solvent choice on the exfoliation efficiency, with NMP, DMF, and DMSO being more effective than water or ethanol.



Visualizations Experimental Workflow

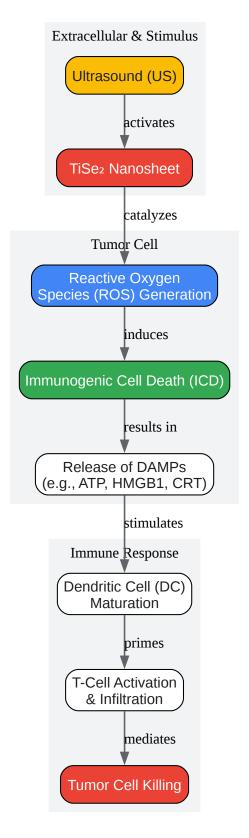


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Caption: Workflow for the liquid phase exfoliation of TiSe2 nanosheets.



Signaling Pathway for TiSe₂-Mediated Sonodynamic Therapy





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Caption: Mechanism of TiSe2-mediated sonodynamic cancer therapy.

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References

- 1. TiSe2-mediated sonodynamic and checkpoint blockade combined immunotherapy in hypoxic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
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